molecular formula C14H13ClN2S B374015 1-(3-Chlorophenyl)-3-(phenylmethyl)thiourea

1-(3-Chlorophenyl)-3-(phenylmethyl)thiourea

Cat. No. B374015
M. Wt: 276.8g/mol
InChI Key: KHNANZQXGXUCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-(phenylmethyl)thiourea is a member of thioureas.

Scientific Research Applications

Enzyme Inhibition and Mercury Sensing

  • Enzyme Inhibitory Activity : 1-(3-Chlorophenyl)-3-(phenylmethyl)thiourea demonstrates significant inhibition against enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests its potential use in conditions involving these enzymes (Rahman et al., 2021).

Spectroscopic and Structural Studies

  • Molecular Docking and DNA Interaction : Studies have shown that similar thiourea compounds interact strongly with DNA, which could be significant in developing new anticancer agents. Such interactions are usually explored through spectroscopic measurements and molecular docking studies (Cui et al., 2006).
  • Crystal Structure Analysis : The crystal structure of related thiourea compounds has been analyzed, revealing potential for various applications in material science and chemistry (Saeed & Parvez, 2005).

Biological Activities

  • Antimicrobial Properties : Thiourea derivatives have demonstrated effectiveness against a range of bacterial and fungal strains, suggesting their potential as antimicrobial agents (Tahir et al., 2015).
  • Surfactant Properties : Certain thiourea compounds have been identified as non-ionic surfactants, indicating applications in industrial and environmental fields (Ullah et al., 2015).

Synthesis and Characterization

  • Synthetic Methods : Efficient synthesis methods for thiourea derivatives, including 1-(3-Chlorophenyl)-3-(phenylmethyl)thiourea, have been developed, which is crucial for their application in various fields (Chang-mei, 2011).

properties

Product Name

1-(3-Chlorophenyl)-3-(phenylmethyl)thiourea

Molecular Formula

C14H13ClN2S

Molecular Weight

276.8g/mol

IUPAC Name

1-benzyl-3-(3-chlorophenyl)thiourea

InChI

InChI=1S/C14H13ClN2S/c15-12-7-4-8-13(9-12)17-14(18)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,17,18)

InChI Key

KHNANZQXGXUCGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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